molecular formula C17H19ClN4O4S B2379143 N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899962-04-0

N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2379143
CAS No.: 899962-04-0
M. Wt: 410.87
InChI Key: IEBZFPOZRSJIHL-UHFFFAOYSA-N
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Description

N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN4O4S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Methodologies :

    • A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, applicable to the synthesis of similar compounds, has been developed. This methodology offers a new formula for both anthranilic acid derivatives and oxalamides, indicating its potential use in the synthesis of complex molecules like N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide (V. Mamedov et al., 2016).
  • Anticancer and Antimicrobial Applications :

    • Research indicates potential anticancer and antimicrobial applications. For instance, certain heterocyclic compounds with structural similarities have been studied for their anticancer activity against various cancer cell lines, with promising results (K. Dawood et al., 2011).
    • Another study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, structurally related to this compound, showing potent anticancer and antimicrobial effects (Kanubhai D. Katariya et al., 2021).
  • Molecular Interaction Studies :

    • A molecular interaction study of a structurally similar antagonist showed significant insights into how these compounds might interact with biological receptors, offering a pathway for understanding the action of this compound (J. Shim et al., 2002).
  • Optical and Electrochemical Analysis :

    • Research into the optical characterization of donor–acceptor type conjugated polymers, starting from compounds like thiodiglycolic acid and 1,2-diphenylethane-1,2-dione, suggests potential applications in photonic devices, which could be relevant for materials structurally similar to this compound (M. Manjunatha et al., 2009).

Properties

IUPAC Name

N-butyl-N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-2-3-8-19-16(23)17(24)20-15-13-9-27(25,26)10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBZFPOZRSJIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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